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Compound of Interest

Compound Name: Trioxifene mesylate

Cat. No.: B1683264 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the developmental compound LY2090314,

a potent inhibitor of Glycogen Synthase Kinase 3 (GSK-3). We will delve into its research

history, mechanism of action, and the quantitative data emerging from preclinical and clinical

investigations. This document consolidates key findings to offer a comprehensive resource for

professionals in the field of oncology and drug development.

Core Compound Profile
LY2090314 is a small molecule inhibitor targeting GSK-3, a serine/threonine kinase implicated

in a multitude of cellular processes including proliferation, differentiation, and apoptosis.[1] Its

therapeutic potential has been explored primarily in the context of oncology.

Chemical Identity:

Class: Diazepinoindole[1]

Systematic Name: 1,2,3,4-tetrahydro[2][3]diazepino[6,7,1-hi]indole substituted by piperidin-1-

ylcarbonyl, 4-(imidazo[1,2-a]pyridin-3-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl and fluoro

groups at position 2, 7 and 9, respectively.[1]
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Mechanism of Action: Wnt/β-catenin Pathway
Modulation
LY2090314 functions as an ATP-competitive inhibitor of both GSK-3α and GSK-3β isoforms.[1]

In the canonical Wnt signaling pathway, GSK-3 is a key component of the "destruction

complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent

proteasomal degradation. By inhibiting GSK-3, LY2090314 prevents this phosphorylation event.

This leads to the stabilization and accumulation of β-catenin in the cytoplasm.[1] Subsequently,

β-catenin translocates to the nucleus where it acts as a transcriptional co-activator, leading to

the expression of Wnt target genes. The activation of this pathway can induce apoptosis in

certain tumor cells.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Ly-2090314
https://pubchem.ncbi.nlm.nih.gov/compound/Ly-2090314
https://pubchem.ncbi.nlm.nih.gov/compound/Ly-2090314
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683264?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cytoplasm

Nucleus

LY2090314

GSK-3

Inhibits

β-catenin

Phosphorylates

Proteasomal Degradation

Targets for

β-catenin

Translocates

Destruction Complex

TCF/LEF

Binds to

Wnt Target Genes

Activates Transcription

Apoptosis

Induces

Click to download full resolution via product page

Figure 1: Simplified signaling pathway of LY2090314 action.
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Quantitative Preclinical Data
LY2090314 demonstrates potent inhibition of GSK-3 isoforms.

Parameter Target Value (nM)

IC50 GSK-3α 1.5[1]

IC50 GSK-3β 0.9[1]

Clinical Research History & Data
LY2090314 has been evaluated in Phase I and Phase II clinical trials for the treatment of

advanced solid tumors and acute leukemia.

Phase I Dose-Escalation Study in Advanced Solid
Tumors (NCT01287520)
This first-in-human study evaluated the safety, pharmacokinetics, and pharmacodynamics of

intravenous LY2090314 in combination with pemetrexed and carboplatin.[2]

Patient Population: 41 patients with advanced solid tumors.[2]

Key Findings:

Parameter Value

Maximum Tolerated Dose (MTD) 40 mg (with pemetrexed/carboplatin)[2]

Dose-Limiting Toxicities (DLTs) - Monotherapy (≥

40 mg)

Grade 2 visual disturbance, Grade 3/4 peri-

infusional thoracic pain[2]

DLTs - Combination Therapy
Grade 3/4 thrombocytopenia, Grade 4

neutropenia[2]

Best Overall Response (RECIST)
5 confirmed partial responses, 19 stable

disease[2]
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Pharmacokinetics: Systemic exposure to LY2090314 was found to be approximately linear over

the dose range studied.[2]

Pharmacodynamics: Transient upregulation of β-catenin was observed in peripheral blood

mononuclear cells (PBMCs) at the 40 mg dose level, confirming on-target activity.[2]

Phase II Study in Acute Myeloid Leukemia (AML)
This open-label study investigated the safety and efficacy of single-agent LY2090314 in

patients with AML.[4]

Patient Population: 20 patients with AML.[4]

Key Findings:

Parameter Observation

Most Frequent Non-Hematologic TEAEs Decreased appetite (n=7), Nausea (n=4)[4]

Hematologic TEAEs
Febrile neutropenia (n=2), Thrombocytopenia

(n=1), Anemia (n=1)[4]

Clinically Significant AEs
Atrial flutter (n=1), QT interval prolongation

(n=3), Visual disturbances (n=2)[4]

Efficacy
No complete or partial remissions were

observed.[4]

Pharmacodynamics: On-target effect was indicated by changes in β-catenin levels, though

clinical benefit was limited at the doses and frequencies investigated.[4]

Experimental Protocols
Phase I Combination Therapy Trial (NCT01287520) -
Abridged Methodology
Study Design: A dose-escalation study with a single-dose LY2090314 monotherapy lead-in

followed by combination therapy.[2]
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Treatment Regimen:

Lead-in: Single dose of LY2090314 (10-120 mg).[2]

Combination: LY2090314 (10-120 mg) administered intravenously every 21 days, in

combination with pemetrexed (500 mg/m²) and carboplatin (AUC 5-6).[2]

Premedication: Ranitidine was added to mitigate peri-infusional thoracic pain.[2]

Outcome Measures:

Primary: Determination of the Maximum Tolerated Dose (MTD).[2]

Secondary: Safety, anti-tumor activity (RECIST), pharmacokinetics, and β-catenin

pharmacodynamics in PBMCs.[2]
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Figure 2: Phase I Combination Therapy Trial Workflow.

Phase II Single-Agent AML Trial - Abridged Methodology
Study Design: An open-label, multi-center Phase II study.[4]

Treatment Regimens:

Cohort 1 (n=7): 40 mg LY2090314 on days 1, 8, and 15 of a 28-day cycle.[4]

Cohort 2 (n=6): 40 mg LY2090314 on days 1, 5, and 9 of a 21-day cycle.[4]

Cohort 3 (n=7): 40 mg LY2090314 on days 1, 5, 9, and 12 of a 21-day cycle.[4]
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Premedication: 50 mg ranitidine.[4]

Outcome Measures:

Primary: Safety and tolerability.

Secondary: Clinical activity (remission rates), pharmacokinetics, and pharmacodynamics (β-

catenin levels).
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Figure 3: Logical Relationship of Phase II AML Trial Cohorts.

Summary and Future Directions
LY2090314 is a potent GSK-3 inhibitor with a well-defined mechanism of action. Clinical studies

have established its initial safety profile and MTD in combination with chemotherapy for solid

tumors, demonstrating some anti-tumor activity. However, as a single agent in AML, it showed

limited clinical benefit at the investigated schedules. The on-target effect of β-catenin

modulation has been confirmed in clinical settings. Future research may focus on identifying

predictive biomarkers to select patient populations most likely to respond to GSK-3 inhibition,

exploring alternative dosing schedules, or investigating novel combination strategies to

enhance its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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